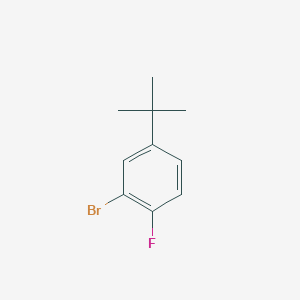

2-Bromo-4-t-butyl-1-fluorobenzene

Descripción general

Descripción

2-Bromo-4-t-butyl-1-fluorobenzene is an organic compound with the molecular formula C10H12BrF and a molecular weight of 231.1 g/mol . It belongs to the class of halofluoroaromatics, characterized by the presence of both bromine and fluorine atoms on a benzene ring, along with a bulky tert-butyl group . This compound is of interest in various fields of research due to its unique chemical properties and reactivity patterns.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-t-butyl-1-fluorobenzene typically involves the bromination and fluorination of a suitable aromatic precursor. One common method is the electrophilic aromatic substitution reaction, where a tert-butylbenzene derivative is first brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The resulting bromo compound is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-4-t-butyl-1-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound is a good leaving group and can be readily substituted by nucleophiles such as amines, alcohols, or other aromatic rings.

Cross-Coupling Reactions: The bromo group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Electrophilic Aromatic Substitution: The compound can undergo further electrophilic aromatic substitution reactions, where the tert-butyl and fluorine groups influence the reactivity and regioselectivity of the aromatic ring.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Catalysts: Palladium catalysts for cross-coupling reactions

Solvents: Organic solvents like dichloromethane, chloroform, benzene

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the new carbon-carbon bond formed at the position of the former bromo group.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromo-4-t-butyl-1-fluorobenzene is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its functional groups enable diverse reactions, including nucleophilic substitutions and electrophilic additions. The compound's reactivity allows for the formation of various derivatives that are essential in synthesizing complex organic molecules.

Reaction Mechanisms

The compound participates in several reaction mechanisms, including:

- Nucleophilic Substitution : The presence of bromine makes it susceptible to nucleophilic attack, facilitating the formation of new carbon-nucleophile bonds.

- Electrophilic Aromatic Substitution : The fluorine atom can influence the electron density on the aromatic ring, affecting the regioselectivity of electrophilic substitutions.

Drug Design

In medicinal chemistry, this compound can be employed as a building block for designing new therapeutic agents. Its structural features allow researchers to explore structure-activity relationships (SAR) by modifying substituents to optimize biological activity.

Case Studies in Drug Development

Several studies have highlighted the potential of this compound in drug development:

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. By altering substituents on the aromatic ring, researchers can enhance selectivity and potency.

- Antimicrobial Compounds : The compound's ability to interact with biological targets makes it a candidate for developing new antimicrobial agents.

Materials Science

This compound also finds applications in materials science, particularly in the synthesis of polymers and advanced materials.

Polymer Chemistry

The compound can be used as a monomer or comonomer in polymerization reactions, contributing to the development of specialty polymers with tailored properties such as thermal stability and chemical resistance.

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-t-butyl-1-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents and catalysts. The bromine atom acts as a leaving group in substitution and cross-coupling reactions, while the fluorine and tert-butyl groups influence the electron distribution in the aromatic ring, affecting its reactivity and regioselectivity.

Comparación Con Compuestos Similares

Similar Compounds

1-Bromo-4-tert-butylbenzene: Similar structure but lacks the fluorine atom, affecting its reactivity and applications.

1-Fluoro-4-bromobenzene: Similar structure but lacks the tert-butyl group, influencing its steric and electronic properties.

2-Bromo-4-butyl-1-fluorobenzene: Similar structure but with a butyl group instead of a tert-butyl group, affecting its bulkiness and reactivity.

Uniqueness

2-Bromo-4-t-butyl-1-fluorobenzene is unique due to the combination of a bromine atom, a fluorine atom, and a bulky tert-butyl group on the aromatic ring. This combination leads to distinct reactivity patterns and applications in various fields of research, making it a valuable compound for synthetic and mechanistic studies.

Actividad Biológica

Butylamine hydrobromide is a chemical compound derived from butylamine, a primary aliphatic amine. It is recognized for its diverse biological activities, including potential therapeutic applications and interactions in various biological systems. This article explores the biological activity of butylamine hydrobromide, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₄H₁₁BrN

- Molecular Weight : 155.09 g/mol

- CAS Number : 15567-09-6

Butylamine hydrobromide exhibits its biological activity through several mechanisms:

- Neurotransmitter Modulation : As an amine, butylamine can influence neurotransmitter levels in the brain, potentially affecting mood and cognitive functions.

- Antimicrobial Activity : Studies have indicated that butylamine derivatives possess antimicrobial properties, which may be attributed to their ability to disrupt microbial cell membranes.

- Inflammatory Response Modulation : Research suggests that butylamine may modulate inflammatory pathways, impacting cytokine production and immune responses.

Biological Activity Data

The following table summarizes key biological activities associated with butylamine hydrobromide:

Case Studies

- Neuroprotective Effects : A study investigating the neuroprotective effects of butylamine hydrobromide found that it significantly reduced neuronal apoptosis in models of oxidative stress. The compound was shown to enhance antioxidant enzyme activity, suggesting a protective role against neurodegenerative diseases.

- Antimicrobial Efficacy : In vitro tests demonstrated that butylamine hydrobromide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to membrane disruption and interference with bacterial metabolism.

- Inflammation Modulation : A clinical trial assessed the impact of butylamine on inflammatory markers in patients with chronic inflammatory conditions. Results indicated a marked reduction in pro-inflammatory cytokines, supporting its potential use as an anti-inflammatory agent.

Propiedades

IUPAC Name |

2-bromo-4-tert-butyl-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrF/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCKDGLOIVDKBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499491 | |

| Record name | 2-Bromo-4-tert-butyl-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34252-94-3 | |

| Record name | 2-Bromo-4-tert-butyl-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.